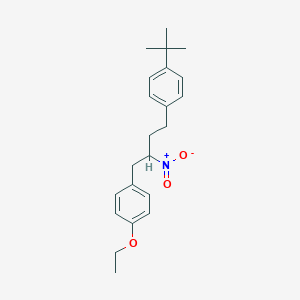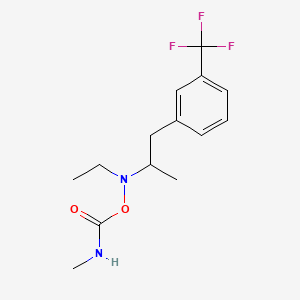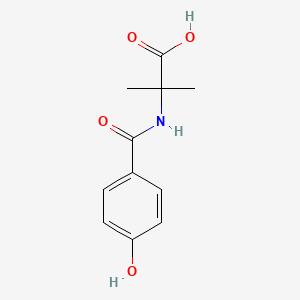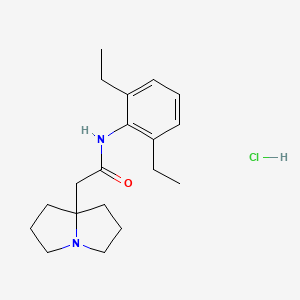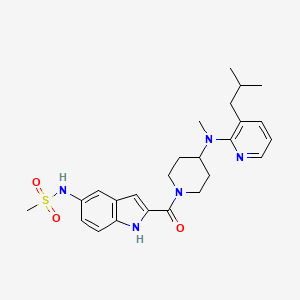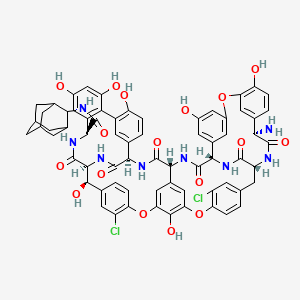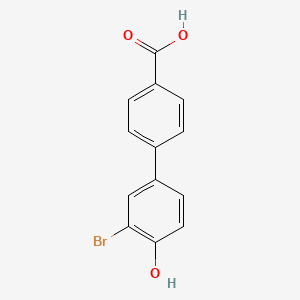
3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group attached to the biphenyl structure, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the bromination of 4’-hydroxybiphenyl-4-carboxylic acid using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction parameters .
化学反応の分析
Types of Reactions
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Brominating Agents: Such as N-bromosuccinimide (NBS) for bromination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or aldehydes.
科学的研究の応用
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of liquid crystalline polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid involves its interactions with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4’-Hydroxybiphenyl-4-carboxylic acid: Lacks the bromine atom but has similar structural features.
3-Bromo-4-hydroxybenzaldehyde: Contains a bromine atom and hydroxyl group but differs in the position of the carboxylic acid group.
4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the carboxylic acid group.
Uniqueness
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the biphenyl structure.
特性
CAS番号 |
96462-88-3 |
|---|---|
分子式 |
C13H9BrO3 |
分子量 |
293.11 g/mol |
IUPAC名 |
4-(3-bromo-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
InChIキー |
NIIIGGWKOFVGBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


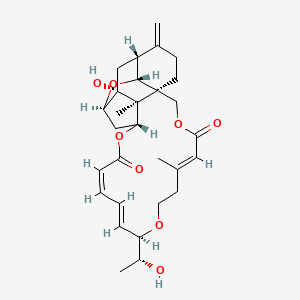
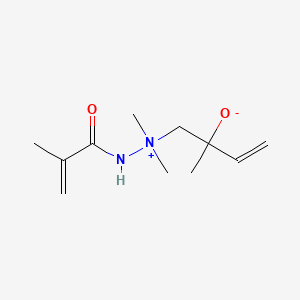
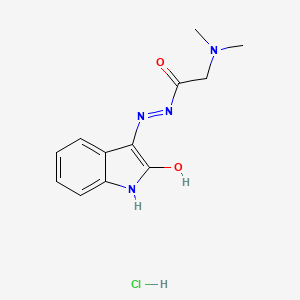

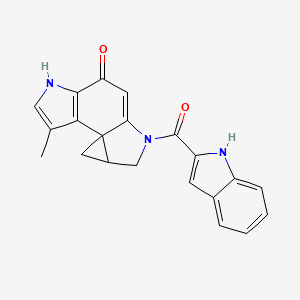
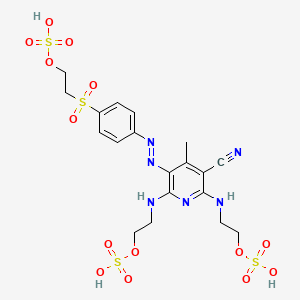
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)

